molecular formula C12H14BrNO4S B7627853 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid

3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid

Cat. No. B7627853
M. Wt: 348.21 g/mol
InChI Key: FNXCZMPZVQSHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.

Mechanism of Action

3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase and VEGFR. By inhibiting these kinases, 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, reduce the formation of new blood vessels (angiogenesis), and enhance the immune response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 is its potent activity against several protein kinases that are important for cancer cell growth and survival. However, one of the limitations of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 is its potential toxicity to normal cells, which can limit its clinical use.

Future Directions

There are several future directions for the study of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006. One potential direction is the development of new analogs or derivatives of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 that have improved activity and reduced toxicity. Another potential direction is the study of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 as a diagnostic tool for cancer detection or monitoring may also be explored in future research.

Synthesis Methods

The synthesis of 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 involves several steps, including the reaction of 2-bromobenzenesulfonyl chloride with cyclopropylamine to form 2-(cyclopropylamino)benzenesulfonamide. This intermediate is then reacted with ethyl 3-bromo-3-oxopropanoate to form 3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006.

Scientific Research Applications

3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). These kinases play a critical role in the growth and survival of cancer cells.

properties

IUPAC Name

3-[(2-bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-3-1-2-4-11(9)19(17,18)14-10(7-12(15)16)8-5-6-8/h1-4,8,10,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXCZMPZVQSHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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